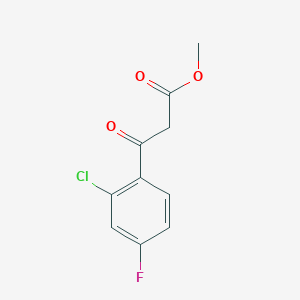
Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound consists of a methyl ester group (CH3COO-) attached to a 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate moiety.
Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate: is an organic compound with the chemical formula CHClFO. It belongs to the class of esters and is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Serves as an intermediate in drug synthesis.
Agrochemicals: Used in the development of pesticides and herbicides.
Industry: Employed in the production of fine chemicals.
Mechanism of Action
- The exact mechanism of action for Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate depends on its specific application. it likely interacts with biological targets through covalent or non-covalent interactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Remember that Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate plays a crucial role in synthetic chemistry and has diverse applications across various fields
Biological Activity
Methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in therapeutic applications. Its unique structural characteristics, including the presence of halogen substituents, significantly influence its chemical properties and biological interactions. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClFO3, with a molecular weight of approximately 230.62 g/mol. The structure includes a propanoate group esterified with a phenyl ring that possesses both chlorine and fluorine substituents, enhancing its lipophilicity and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClFO3 |
| Molecular Weight | 230.62 g/mol |
| Functional Groups | Ester, Halogenated Phenyl |
| Lipophilicity | High |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity . The halogen substituents enhance the compound's ability to interact with microbial cell membranes, potentially leading to increased permeability and cell death. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent in pharmacological applications.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties . The mechanism is believed to involve the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that treatment with this compound reduces the production of TNF-alpha and IL-6 in activated macrophages, suggesting its role in managing inflammatory conditions .
Anticancer Activity
One of the most promising areas for this compound is its anticancer potential . Research has indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to control groups .
Case Study: MDA-MB-231 Cell Line
In a study evaluating the effects of this compound on MDA-MB-231 cells:
- IC50 Value : Approximately 15 µM was determined for inducing apoptosis.
- Mechanism : Increased expression of pro-apoptotic proteins (Bax, caspase-3) and decreased levels of anti-apoptotic protein (Bcl2) were observed.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 production | |
| Anticancer | Induces apoptosis in MDA-MB-231 cells |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances binding affinity to these targets, which may lead to enzyme inhibition or modulation of receptor activity.
Enzyme Inhibition Studies
Inhibition studies have shown that this compound can effectively inhibit key enzymes involved in cancer progression and inflammation. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Properties
Molecular Formula |
C10H8ClFO3 |
|---|---|
Molecular Weight |
230.62 g/mol |
IUPAC Name |
methyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)7-3-2-6(12)4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
YTGOFIOTJSUJHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















